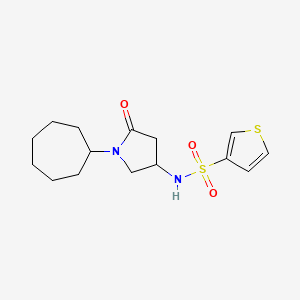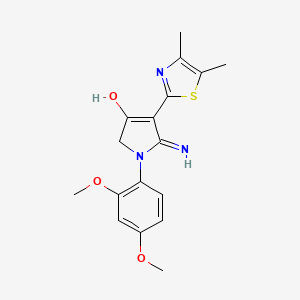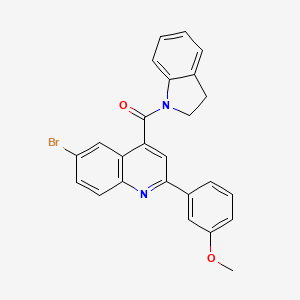
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide (abbreviated as TAK-715) is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan and has since been the subject of numerous scientific studies. In
Wirkmechanismus
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide inhibits the activity of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammatory responses. By inhibiting p38 MAPK, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. The inhibition of p38 MAPK also affects other cellular processes, such as cell growth and differentiation, which may contribute to the anti-cancer effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and immune responses. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to reduce the production of collagen, which may be beneficial in the treatment of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for studying the role of p38 MAPK in cellular processes. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been shown to have good selectivity for p38 MAPK, which reduces the likelihood of off-target effects. However, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has some limitations as well. It is a relatively weak inhibitor of p38 MAPK compared to other inhibitors, which may limit its effectiveness in certain applications. Additionally, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. One area of interest is the development of more potent inhibitors of p38 MAPK, which may have greater therapeutic potential. Another area of interest is the development of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide involves several steps, starting with the reaction of 1-cycloheptylpyrrolidine-2,5-dione with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzenesulfonamide to form the desired product, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide. The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide has also been studied for its potential in treating cancer, as p38 MAPK is involved in the regulation of cell growth and differentiation.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15-9-12(16-22(19,20)14-7-8-21-11-14)10-17(15)13-5-3-1-2-4-6-13/h7-8,11-13,16H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJVMGGWJAVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NS(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)

![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)
